CTP Synthetase-IN-1

CTPS inhibitor isoform selectivity pyrimidine biosynthesis

First-in-class, orally bioavailable pan-inhibitor of CTPS1 (IC₅₀=32 nM) and CTPS2 (IC₅₀=18 nM). Unlike CTPS1-selective agents, this compound achieves complete blockade of de novo CTP biosynthesis across both isoforms, with validated cross-species activity in human, rat, and mouse orthologs. Demonstrated oral efficacy in the mouse collagen-induced arthritis (CIA) model at 10 mg/kg BID for 18 days. Non-nucleotide 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype serves as a reference standard for SAR studies. Ideal for inflammation research, complete pathway interrogation, and inhibitor benchmarking.

Molecular Formula C20H19F3N6O3S2
Molecular Weight 512.5 g/mol
CAS No. 2338811-71-3
Cat. No. B12390740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTP Synthetase-IN-1
CAS2338811-71-3
Molecular FormulaC20H19F3N6O3S2
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CSC(=N1)NS(=O)(=O)C2CC2)C(=O)NC3=NC=C(C=C3)C4=CN=CC(=N4)C(F)(F)F
InChIInChI=1S/C20H19F3N6O3S2/c1-19(2,15-10-33-18(27-15)29-34(31,32)12-4-5-12)17(30)28-16-6-3-11(7-25-16)13-8-24-9-14(26-13)20(21,22)23/h3,6-10,12H,4-5H2,1-2H3,(H,27,29)(H,25,28,30)
InChIKeyCZIDGRDZSFIUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CTP Synthetase-IN-1 (CAS 2338811-71-3): First-in-Class Pan-CTPS Inhibitor for Preclinical Research in Inflammation and Oncology


CTP Synthetase-IN-1 (CAS 2338811-71-3, also designated compound 27) is a first-in-class, orally bioavailable small-molecule inhibitor of cytidine 5′-triphosphate synthetase (CTPS), the enzyme catalyzing the final and rate-limiting step in de novo CTP biosynthesis [1]. It acts as a pan-inhibitor targeting both human CTPS1 (IC₅₀ = 32 nM) and CTPS2 (IC₅₀ = 18 nM), with comparable low-nanomolar activity against rodent orthologs . The compound emerged from an optimization campaign of a 240K-compound high-throughput screening hit and represents a novel non-nucleotide chemotype for CTPS inhibition [1].

Why CTPS Inhibitors Cannot Be Interchanged: Isoform Selectivity Profiles Define Distinct Research Utilities for CTP Synthetase-IN-1


CTPS inhibitors are not functionally interchangeable due to fundamental differences in isoform selectivity profiles. The human genome encodes two CTPS isoforms with 75% sequence identity but distinct physiological roles: CTPS1 is upregulated in activated lymphocytes to meet proliferative CTP demand, while CTPS2 maintains basal CTP pools across tissues [1]. Selective CTPS1 inhibitors (e.g., STP938, R80) spare CTPS2, making them suitable for lymphocyte-specific applications but potentially missing CTPS2-dependent contexts. Conversely, pan-inhibitors like CTP Synthetase-IN-1 (compound 27) inhibit both isoforms with comparable potency, enabling broader interrogation of de novo pyrimidine biosynthesis across cell types and species [2]. This isoform selectivity difference, combined with varying species cross-reactivity and oral bioavailability profiles, precludes simple substitution among in-class compounds and necessitates evidence-based selection aligned with specific experimental objectives.

CTP Synthetase-IN-1: Quantified Differential Performance Against Comparator CTPS Inhibitors


Pan-CTPS Inhibition Profile of CTP Synthetase-IN-1 Versus Selective CTPS1 Inhibitors (STP938, R80)

CTP Synthetase-IN-1 (compound 27) demonstrates a balanced pan-inhibition profile against human CTPS1 (IC₅₀ = 32 nM) and CTPS2 (IC₅₀ = 18 nM), with a CTPS2/CTPS1 IC₅₀ ratio of 0.56, indicating slightly greater potency against CTPS2 [1]. In contrast, the selective CTPS1 inhibitors STP938 and R80 exhibit marked selectivity: STP938 shows >1,300-fold selectivity for CTPS1 over CTPS2 ; R80 demonstrates >100-fold selectivity for CTPS1 (IC₅₀ = 8.4 nM) over CTPS2 (IC₅₀ = 4.3 μM) . This fundamental difference in isoform inhibition profile distinguishes CTP Synthetase-IN-1 as a pan-inhibitor versus selective CTPS1-targeting agents.

CTPS inhibitor isoform selectivity pyrimidine biosynthesis biochemical IC₅₀

Cross-Species CTPS Inhibition: Quantified Activity of CTP Synthetase-IN-1 Across Rodent Orthologs

CTP Synthetase-IN-1 (compound 27) exhibits potent, low-nanomolar inhibition across rodent CTPS orthologs: rat CTPS1 (IC₅₀ = 27 nM), rat CTPS2 (IC₅₀ = 23 nM), mouse CTPS1 (IC₅₀ = 26 nM), and mouse CTPS2 (IC₅₀ = 33 nM) [1]. This comprehensive cross-species activity profile enables direct translation from in vitro human enzyme assays to rodent in vivo disease models without requiring species-specific compound optimization. In contrast, many selective CTPS1 inhibitors lack publicly reported cross-species inhibition data, limiting their immediate utility for rodent pharmacology studies.

species cross-reactivity rodent pharmacology in vitro IC₅₀ preclinical translation

In Vivo Pharmacological Efficacy: Dose-Dependent Response of CTP Synthetase-IN-1 in Collagen-Induced Arthritis Model

CTP Synthetase-IN-1 (compound 27) demonstrates significant, dose-dependent pharmacological responses in the mouse collagen-induced arthritis (CIA) model of inflammation. Oral administration at 10 mg/kg twice daily (BID) for 18 days produced significant anti-inflammatory effects, establishing a defined efficacious dose regimen for preclinical inflammation studies [1]. The compound showed activity across the 10-50 mg/kg dose range, providing a therapeutic window for dose-response investigations. In contrast, the selective CTPS1 inhibitor R80 is reported to inhibit lymphocyte proliferation in vitro (Jurkat cells IC₅₀ = 30 nM; human T-cells IC₅₀ = 258 nM) but lacks publicly reported in vivo efficacy data in inflammation models .

in vivo pharmacology collagen-induced arthritis oral administration anti-inflammatory

Oral Bioavailability: First-in-Class Orally Active Pan-CTPS Inhibitor

CTP Synthetase-IN-1 (compound 27) is characterized as an orally active (orally bioavailable) pan-CTPS inhibitor, representing the first-in-class chemotype with demonstrated oral activity against both CTPS isoforms [1]. This property was confirmed through in vivo efficacy studies utilizing oral (p.o.) administration in rodent models [2]. While the selective CTPS1 inhibitor STP938 is also reported as orally bioavailable, its isoform selectivity profile differs fundamentally from the pan-inhibition profile of CTP Synthetase-IN-1. The selective inhibitor R80 lacks publicly reported oral bioavailability data.

oral bioavailability pharmacokinetics in vivo administration drug discovery

First-in-Class Non-Nucleotide Chemotype: Novel Scaffold for CTPS Inhibitor Development

CTP Synthetase-IN-1 (compound 27) belongs to the first-in-class 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype for CTPS inhibition, discovered through optimization of a weak hit from a 240,000-compound high-throughput screen [1]. This non-nucleotide scaffold distinguishes it from nucleotide-mimetic inhibitors and provides a structural starting point for designing agents with improved CTPS1-selectivity [2]. The chemotype is distinct from other reported CTPS inhibitors, including the selective CTPS1 inhibitor R80 (which shares some structural features but exhibits divergent selectivity) and STP938 (whose structure is not fully disclosed).

chemotype novelty non-nucleotide inhibitor medicinal chemistry drug design

Comparative Potency Against Human CTPS1: CTP Synthetase-IN-1 Versus Selective Inhibitors

Against human CTPS1, CTP Synthetase-IN-1 (compound 27) exhibits an IC₅₀ of 32 nM [1]. The selective CTPS1 inhibitor R80 shows greater potency against CTPS1 (IC₅₀ = 8.4 nM) but with >100-fold selectivity over CTPS2 . Another pan-inhibitor, CTPS-IN-T35, demonstrates higher potency against both CTPS1 (IC₅₀ = 4.7 nM) and CTPS2 (IC₅₀ = 25.7 nM) but with a 5.5-fold selectivity ratio favoring CTPS1, differing from the balanced inhibition of compound 27 . STP938 shows CTPS1 inhibition with IC₅₀ <100 nM and >1,300-fold selectivity over CTPS2 .

CTPS1 inhibition potency comparison IC₅₀ enzyme assay

CTP Synthetase-IN-1: Evidence-Based Research Applications and Procurement Use Cases


Preclinical Inflammation Research Requiring Validated In Vivo Oral Efficacy

For studies investigating the role of de novo pyrimidine biosynthesis in inflammatory diseases (e.g., rheumatoid arthritis), CTP Synthetase-IN-1 offers demonstrated oral efficacy in the mouse collagen-induced arthritis (CIA) model at 10 mg/kg BID for 18 days, as reported in the primary discovery publication [1]. This validated in vivo pharmacology distinguishes the compound from CTPS1-selective inhibitors lacking publicly reported inflammation model data.

Dual CTPS1/CTPS2 Inhibition Studies Requiring Pan-Isoform Target Engagement

When experimental objectives require simultaneous blockade of both CTPS1 and CTPS2 (e.g., complete abrogation of de novo CTP synthesis, or studies in CTPS2-expressing tissues), CTP Synthetase-IN-1 provides balanced pan-inhibition with IC₅₀ values of 32 nM (CTPS1) and 18 nM (CTPS2) [1]. This contrasts with selective inhibitors (STP938, R80) that spare CTPS2 and would fail to achieve complete pathway inhibition.

Cross-Species Translational Studies Bridging Human Enzyme Data to Rodent In Vivo Models

CTP Synthetase-IN-1 is validated for cross-species translation, with documented low-nanomolar inhibition across human, rat, and mouse CTPS1/2 orthologs [1]. This enables researchers to design experiments that progress seamlessly from human recombinant enzyme assays through rodent pharmacology without species-specific compound re-optimization.

Medicinal Chemistry Programs Aiming to Develop Novel CTPS Inhibitors with Tailored Selectivity

As the first-in-class, non-nucleotide 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype for CTPS inhibition [1], CTP Synthetase-IN-1 serves as a validated chemical starting point and reference standard for structure-activity relationship (SAR) studies. Researchers can use this compound to benchmark new inhibitor series and to explore structural modifications that modulate isoform selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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